2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 6218-07-1
VCID: VC21299858
InChI: InChI=1S/C19H17ClN2O2S/c1-12-3-4-14(9-13(12)2)17-11-25-19(21-17)22-18(23)10-24-16-7-5-15(20)6-8-16/h3-9,11H,10H2,1-2H3,(H,21,22,23)
SMILES: CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)C
Molecular Formula: C19H17ClN2O2S
Molecular Weight: 372.9 g/mol

2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

CAS No.: 6218-07-1

Cat. No.: VC21299858

Molecular Formula: C19H17ClN2O2S

Molecular Weight: 372.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide - 6218-07-1

Specification

CAS No. 6218-07-1
Molecular Formula C19H17ClN2O2S
Molecular Weight 372.9 g/mol
IUPAC Name 2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C19H17ClN2O2S/c1-12-3-4-14(9-13(12)2)17-11-25-19(21-17)22-18(23)10-24-16-7-5-15(20)6-8-16/h3-9,11H,10H2,1-2H3,(H,21,22,23)
Standard InChI Key NDYILSLRFWVIBM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)C
Canonical SMILES CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)C

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